molecular formula C14H16N2O2 B1664235 Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- CAS No. 14705-60-3

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-

Cat. No.: B1664235
CAS No.: 14705-60-3
M. Wt: 244.29 g/mol
InChI Key: QZBUWPVZSXDWSB-UHFFFAOYSA-N
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Description

Cyclo(Phe-Pro), also known as cyclo(phenylalanylprolyl), is a cyclic dipeptide belonging to the class of diketopiperazines. These compounds are relatively simple peptide derivatives commonly found in nature. Cyclo(Phe-Pro) is produced by various bacterial species, including Vibrio vulnificus and Lactobacillus species . It plays dual roles as a signaling molecule and a virulence factor .

Mechanism of Action

Target of Action

Cyclo(Phe-Pro), also known as Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- or Cyclo(phenylalanylprolyl), is a secondary metabolite produced by certain bacteria, including Vibrio vulnificus and some Lactobacillus species . It has been identified as a quorum-sensing molecule in Vibrio vulnificus . Quorum sensing is a mechanism that allows bacteria to communicate and coordinate group behavior based on population density .

Mode of Action

Cyclo(Phe-Pro) interacts with its targets through specific interactions . It inhibits the polyubiquitination of retinoic acid-inducible gene-I (RIG-I), a crucial protein involved in the immune response to viral infections . This inhibition blunts the activation of interferon regulatory factor 3 (IRF-3) and the production of type-I interferon .

Biochemical Pathways

It is known that it plays a role in the quorum sensing pathways of vibrio vulnificus . Quorum sensing pathways are crucial for bacterial communication and coordination of group behaviors .

Result of Action

Cyclo(Phe-Pro) has been found to exhibit potent antifungal activities . It also displays cytotoxic activity against HCT-116 cells . In addition, it has been shown to enhance susceptibility to hepatitis C virus (HCV), as well as Sendai and influenza viruses .

Action Environment

The production and action of Cyclo(Phe-Pro) can be influenced by environmental factors . For instance, it has been found that Cyclo(Phe-Pro) maintains a stable production in a wide temperature range of 31–42°C . It also maintains a higher level yield in neutral and weakly alkaline environment (pH 6–10) than acid (pH 3–5) environment .

Biochemical Analysis

Biochemical Properties

Cyclo(Phe-Pro) plays a crucial role in biochemical reactions, particularly as a quorum sensing molecule in Vibrio vulnificus . It interacts with several biomolecules, including enzymes and proteins. For instance, Cyclo(Phe-Pro) inhibits retinoic acid-inducible gene-I (RIG-I) polyubiquitination by specifically interacting with RIG-I, thereby blunting IRF-3 activation and type-I interferon production . Additionally, Cyclo(Phe-Pro) exhibits cytotoxic activity against HCT-116 cells, indicating its potential role in cancer therapy .

Cellular Effects

Cyclo(Phe-Pro) exerts various effects on different cell types and cellular processes. In host cells, Cyclo(Phe-Pro) acts as a virulence factor, suppressing innate immune responses and inducing DNA damage . It inhibits interferon-β production by interfering with the retinoic-acid-inducible gene-1 (RIG-1) and induces apoptosis in host mammalian cells via elevation of reactive oxygen species (ROS) . These effects highlight the compound’s significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Cyclo(Phe-Pro) exerts its effects through various mechanisms. It binds to specific biomolecules, such as RIG-I, inhibiting its polyubiquitination and subsequent activation of IRF-3 . This inhibition leads to a reduction in type-I interferon production, thereby modulating the immune response. Additionally, Cyclo(Phe-Pro) induces apoptosis by elevating ROS levels, which can cause oxidative damage to cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclo(Phe-Pro) can change over time. Studies have shown that Cyclo(Phe-Pro) is taken up by cells in a concentration-dependent manner and does not require energy for transportation across biological membranes . The intracellular accumulation of Cyclo(Phe-Pro) remains relatively stable over short periods, indicating its stability in vitro

Dosage Effects in Animal Models

The effects of Cyclo(Phe-Pro) vary with different dosages in animal models. While specific dosage studies on Cyclo(Phe-Pro) are limited, similar cyclic dipeptides have shown dose-dependent effects on biological activities . For instance, high doses of cyclic dipeptides can exhibit toxic or adverse effects, while lower doses may have therapeutic potential

Metabolic Pathways

Cyclo(Phe-Pro) is involved in various metabolic pathways, particularly in bacterial species. It functions as a quorum sensing molecule, regulating the expression of virulence factors in Vibrio species . The metabolic pathways involving Cyclo(Phe-Pro) include its synthesis, transport, and degradation within bacterial cells . The compound’s interaction with enzymes and cofactors in these pathways influences metabolic flux and metabolite levels.

Transport and Distribution

Cyclo(Phe-Pro) is transported and distributed within cells and tissues through passive diffusion . Studies have shown that Cyclo(Phe-Pro) is taken up by cells in a concentration-dependent manner and does not require specific transporters or binding proteins . This passive transport mechanism allows Cyclo(Phe-Pro) to move across biological membranes and accumulate within cells, where it can exert its biological effects.

Subcellular Localization

The subcellular localization of Cyclo(Phe-Pro) is primarily within the cytoplasm, where it interacts with various biomolecules to exert its effects . The compound does not require specific targeting signals or post-translational modifications for its localization. Its ability to diffuse across biological membranes allows it to reach different cellular compartments and organelles, influencing cellular processes and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclo(Phe-Pro) can be synthesized through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids phenylalanine and proline are sequentially coupled on a solid support, followed by cyclization to form the diketopiperazine ring. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of cyclo(Phe-Pro) may involve fermentation processes using bacterial strains known to produce this compound naturally. The bacteria are cultured under controlled conditions, and the compound is extracted and purified from the culture medium .

Chemical Reactions Analysis

Types of Reactions: Cyclo(Phe-Pro) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted diketopiperazines and modified cyclic dipeptides .

Comparison with Similar Compounds

Cyclo(Phe-Pro) is unique among diketopiperazines due to its dual role as a signaling molecule and a virulence factor. Similar compounds include:

Properties

IUPAC Name

3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-13-12-7-4-8-16(12)14(18)11(15-13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBUWPVZSXDWSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30933019
Record name 3-Benzyl-1-hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3705-26-8, 14705-60-3, 26488-24-4
Record name (3S-trans)-3-Benzylhexahydropyrrolo(1,2-a)pyrazine-1,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003705268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A 64863
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014705603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylalanyl-prolyl diketopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026488244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclo(D-phenylalanyl-L-prolyl)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255998
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzyl-1-hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-
Reactant of Route 2
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-
Reactant of Route 3
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-
Reactant of Route 4
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-
Reactant of Route 5
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-
Reactant of Route 6
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-
Customer
Q & A

Q1: How does cyclo(Phe-Pro) influence virulence factor production in Vibrio cholerae?

A1: Cyclo(Phe-Pro) disrupts the ToxR regulon in Vibrio cholerae. It activates the expression of LeuO, a LysR-family regulator, which in turn represses AphA transcription. This repression ultimately downregulates the ToxR regulon, leading to decreased production of cholera toxin (CT) and toxin-coregulated pilus (TCP), key virulence factors. [, ]

Q2: Does cyclo(Phe-Pro) impact ToxR directly?

A2: Cyclo(Phe-Pro) does not appear to directly bind or modify ToxR. Instead, it seems to enhance ToxR's ability to activate leuO transcription, suggesting an indirect modulation of the ToxR regulon. []

Q3: Beyond V. cholerae, what other bacteria are affected by cyclo(Phe-Pro)?

A3: Cyclo(Phe-Pro) affects the expression of ompU in several Vibrio species, including V. cholerae, V. vulnificus, V. parahaemolyticus, and V. harveyi. In V. cholerae, it also enhances the expression of the ctx genes, also regulated by ToxR. []

Q4: How does cyclo(Phe-Pro) produced by Vibrio vulnificus impact the host immune response?

A4: Cyclo(Phe-Pro) from V. vulnificus suppresses the host's innate immune response by inhibiting the NF-κB pathway. This suppression leads to decreased production of proinflammatory cytokines, nitric oxide, and reactive oxygen species in macrophages. [, , ]

Q5: What gene in V. vulnificus is responsible for cyclo(Phe-Pro) production?

A5: The gene VVMO6_03017 has been identified as essential for cyclo(Phe-Pro) production in V. vulnificus. Deletion of this gene reduces cFP production and attenuates virulence in a mouse model. [, ]

Q6: Does cyclo(Phe-Pro) interfere with antiviral innate immunity?

A6: Yes, research suggests that cyclo(Phe-Pro) can inhibit RIG-I-mediated antiviral innate immunity. [, ]

Q7: What is the molecular formula and weight of cyclo(Phe-Pro)?

A7: Cyclo(Phe-Pro) has a molecular formula of C14H16N2O2 and a molecular weight of 244.29 g/mol.

Q8: What spectroscopic techniques are helpful for identifying cyclo(Phe-Pro)?

A8: Mass spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Electronic Circular Dichroism (ECD) are valuable tools for characterizing and identifying cyclo(Phe-Pro), particularly for differentiating its stereoisomers. [, , , ]

Q9: Has cyclo(Phe-Pro) been found in food products?

A9: Yes, cyclo(Phe-Pro) has been identified in various food and beverage products, including beer and fermented foods like kimchi. [, , ]

Q10: Can the detection of cyclo(Phe-Pro) in biological samples be misconstrued?

A10: Yes, there is a possibility for misinterpretation. A dihydroergotamine artifact detectable by GC-MS analysis shares a similar structure with cyclo(Phe-Pro). This artifact can originate from dietary sources like cocoa powder or even from enzymatic preparations used in lab protocols, making it crucial to carefully interpret such findings. []

Q11: What types of coatings incorporate cyclo(Phe-Pro) for food preservation?

A11: Cyclo(Phe-Pro) produced by Streptomyces rochei DSM 41729, when complexed with chitosan oligomers (COS), demonstrates synergistic antifungal activity against Botrytis cinerea, a common postharvest pathogen in fruits like table grapes. This complex, when applied as a coating, can significantly extend the shelf life of these fruits. []

Q12: Does cyclo(Phe-Pro) exhibit any catalytic activity?

A12: Current research primarily focuses on cyclo(Phe-Pro)'s biological activities rather than its catalytic properties. No significant catalytic applications have been reported yet.

Q13: Have computational methods been used to study cyclo(Phe-Pro)?

A13: Yes, computational techniques like molecular docking have been employed to investigate the potential interactions of cyclo(Phe-Pro) with target proteins, such as interleukins involved in sinusitis. These studies help predict potential therapeutic applications. []

Q14: Are there specific formulation strategies to improve cyclo(Phe-Pro)'s stability or delivery?

A15: While the research primarily focuses on its biological activity, conjugation with chitosan oligomers has been shown to enhance its solubility and bioavailability, particularly in agricultural applications for controlling fungal growth. []

Q15: Is there information available on the SHE regulations, PK/PD, or toxicology of cyclo(Phe-Pro)?

A15: The current research primarily focuses on cyclo(Phe-Pro)'s fundamental biological activities and its role in microbial communities. More comprehensive studies are needed to assess its safety, pharmacokinetics, and potential toxicity for therapeutic applications.

Q16: What in vitro models have been used to study cyclo(Phe-Pro)?

A17: Several cell lines, including HT-29 colon cancer cells, HeLa cells, MCF-7 breast cancer cells, and macrophage cell lines, have been used to investigate the effects of cyclo(Phe-Pro) on cell growth, apoptosis, and cytokine production. [, , ]

Q17: Are there any in vivo studies on cyclo(Phe-Pro)?

A18: Yes, a mouse model of V. vulnificus infection has been used to demonstrate the role of the VVMO6_03017 gene in cyclo(Phe-Pro) production and virulence. []

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